Research has been conducted on various methods for synthesizing 2-Amino-5-fluoropyridine. One proposed route involves using 2-aminopyridine as a starting material and undergoing several steps, including nitrification, amino acetylation, nitro reduction, diazotization, the Schiemann reaction, and finally, hydrolysis of the acetyl group []. This method offers advantages like avoiding the need for specific intermediates and simplifying the overall process compared to previously reported methods [].
2-Amino-5-fluoropyridine serves as a valuable intermediate for the synthesis of other complex molecules. Notably, it plays a crucial role in the synthesis of LBM415, a peptide deformylase inhibitor []. Peptide deformylates are enzymes involved in protein synthesis, and their inhibition holds potential in developing new antibiotics [].
2-AFP is a man-made fluorinated pyridine derivative. Pyridines are a class of aromatic heterocyclic compounds containing a five-membered ring with one nitrogen atom. The presence of fluorine and an amino group (NH2) attached to the pyridine ring modifies its chemical properties [1].
2-AFP has a planar structure with a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. The fluorine atom is attached at the fifth position (relative to the nitrogen atom), and the amino group is attached at the second position [1, 2]. This configuration creates a molecule with a dipole moment due to the electronegative nature of the fluorine atom and the lone pair electrons on the nitrogen atom in the amino group [2].
A notable aspect of the structure is the presence of both electron-withdrawing (fluorine) and electron-donating (amino) substituents. This combination can influence the reactivity of the molecule in various chemical reactions [2].
Information on the thermal or hydrolytic decomposition of 2-AFP is not available in the scientific literature.
Currently, there is no scientific research available on the specific mechanism of action of 2-AFP in biological systems.
Limited information exists on the safety profile of 2-AFP. As a general precaution, due to the presence of a fluorine atom and an amino group, it is advisable to handle 2-AFP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Further studies are needed to establish specific data on flammability, reactivity, and potential toxicity.
Safety data sheets (SDS) for 2-AFP might be available from chemical suppliers upon request.
Irritant